Cas no 117-93-1 (Acetamide,N-(2-hydroxy-1-naphthalenyl)-)
117-93-1 structure
Product Name:Acetamide,N-(2-hydroxy-1-naphthalenyl)-
Acetamide,N-(2-hydroxy-1-naphthalenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(2-hydroxy-1-naphthalenyl)-
- N-(2-hydroxy-1-naphthyl)acetamide
- 1-Acetamino-naphthol-(2)
- 1-Acetylamino-[2]naphthol
- 1-acetylamino-naphthalen-2-ol
- AC1L26PB
- AC1Q1KLD
- AC1Q5M17
- CTK8G6461
- N-(2-Hydroxy-[1]naphthyl)-acetamid
- N-(2-hydroxy-[1]naphthyl)-acetamide
- N-(2-hydroxy-1-naphthalenyl)-acetamide
- NSC10142
- SureCN1806259
- 1-acetamido-2-naphthol
- 1-Acetylamino-2-naphthol
- N-(2-Hydroxynaphthalen-1-yl)acetamide
- NSC 10142
- Acetamide, N-(2-hydroxy-1-naphthyl)-
- 4520GQN1TY
- SCHEMBL1806259
- N-(2-HYDROXYNAPHTHALEN-1-YL) ACETAMIDE
- ABBNXJIPPYAOSC-UHFFFAOYSA-N
- EINECS 204-222-0
- NS00023798
- AKOS015902007
- N-hydroxy-a-naphthylacetamide
- DTXSID9059464
- Acetamide, N-(2-hydroxy-1-naphthalenyl)-
- UNII-4520GQN1TY
- Q27258797
- NSC-10142
- 117-93-1
-
- Inchi: 1S/C12H11NO2/c1-8(14)13-12-10-5-3-2-4-9(10)6-7-11(12)15/h2-7,15H,1H3,(H,13,14)
- InChI Key: ABBNXJIPPYAOSC-UHFFFAOYSA-N
- SMILES: OC1=CC=C2C=CC=CC2=C1NC(C)=O
Computed Properties
- Exact Mass: 201.07903
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 26
- XLogP3: 2
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.1574 (rough estimate)
- Melting Point: 235°C (rough estimate)
- Boiling Point: 339.14°C (rough estimate)
- Refractive Index: 1.5560 (estimate)
- PSA: 49.33
- LogP: 2.57680
Acetamide,N-(2-hydroxy-1-naphthalenyl)- Related Literature
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2. An SCF–MO–CNDO study of equilibrium geometries, force constants, and bonding energies: CNDO/BW. Part III. Triatomics and polyatomicsR. J. Boyd,M. A. Whitehead J. Chem. Soc. Dalton Trans. 1972 81
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